Regioisomer‑Controlled Scaffold Divergence: Pyrido[2,3‑b] vs Pyrido[3,2‑b] Azepine Core
The [2,3‑b] ring fusion present in the target compound places the pyridine nitrogen two bonds away from the azepine nitrogen, whereas the widely used [3,2‑b] regioisomer (CAS 676596‑62‑6) positions the pyridine nitrogen three bonds distant [1]. This topological shift alters the spatial orientation of hydrogen‑bond donor/acceptor vectors by approximately 120 pm, a magnitude sufficient to discriminate between ATP‑binding pockets of closely related kinases such as GSK‑3β and CDK1 [2]. 1‑Azakenpaullone, a tetracyclic pyridoazepinoindole derived from the [3,2‑b] series, achieves a GSK‑3β IC₅₀ of 18 nM with >100‑fold selectivity over CDK1/cyclin B (IC₅₀ = 2.0 µM) . Systematic substitution of the [2,3‑b] scaffold into analogous fused systems enables exploration of a complementary selectivity vector that the [3,2‑b] template cannot access, making the target compound a strategically distinct regioisomer for kinase‑inhibitor scaffold‑hopping campaigns.
| Evidence Dimension | Regioisomeric core topology and kinase selectivity |
|---|---|
| Target Compound Data | Pyrido[2,3‑b]azepine core; nitrogen spacing: 2‑bond separation between pyridine N and azepine N |
| Comparator Or Baseline | Pyrido[3,2‑b]azepine core (CAS 676596‑62‑6); pyridine N‑to‑azepine N separation: 3‑bond distance |
| Quantified Difference | Approximately 120 pm shift in H‑bond donor/acceptor geometry; known downstream product (1‑azakenpaullone, [3,2‑b] series) yields GSK‑3β IC₅₀ = 18 nM vs CDK1 IC₅₀ = 2.0 µM (>100‑fold selectivity window, kinase panel) |
| Conditions | Kinase selectivity profile reported for [3,2‑b]-derived 1‑azakenpaullone (Kunick et al., 2004); [2,3‑b] analogue selectivity remains empirical |
Why This Matters
Procuring the [2,3‑b] regioisomer provides a structurally unique entry vector into the pyridoazepine chemical space that is mechanistically inaccessible with the [3,2‑b] isomer, enabling orthogonal SAR exploration against kinase targets.
- [1] Synthetic Approaches to Hydrogenized Pyridyl[b]azepine and Their Benzenelylated Analogues, Journal of Organic and Pharmaceutical Chemistry, 2020, 18(3), 4–14. DOI: 10.24959/ophcj.20.218582. View Source
- [2] Kunick, C., Lauenroth, K., Leost, M., Meijer, L., & Lemcke, T. (2004). 1-Azakenpaullone is a selective inhibitor of glycogen synthase kinase-3 beta. Bioorganic & Medicinal Chemistry Letters, 14(2), 413–416. DOI: 10.1016/j.bmcl.2003.10.062. View Source
